molecular formula C6H7F3N2O B13592217 3-Trifluoromethyl-1H-pyrazole-5-ethanol CAS No. 185853-95-6

3-Trifluoromethyl-1H-pyrazole-5-ethanol

Cat. No.: B13592217
CAS No.: 185853-95-6
M. Wt: 180.13 g/mol
InChI Key: GCMDQCJNUMKDLW-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 2-(trifluoromethyl)-1H-pyrazol-5-amine

Uniqueness

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

185853-95-6

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-12)10-11-5/h3,12H,1-2H2,(H,10,11)

InChI Key

GCMDQCJNUMKDLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CCO

Origin of Product

United States

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